

Application Note: 2-Butylhexanol as a Fragrance Intermediate

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 2-Butylhexanol

CAS No.: 2768-15-2

Cat. No.: B1265585

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Executive Summary & Molecule Profile[1][2]

2-Butyl-1-hexanol is a saturated, branched primary alcohol.[1] In the context of fragrance chemistry, it serves two primary functions:

- **Fixative Intermediate:** Its high molecular weight (relative to volatile top notes) and branching provide steric hindrance, slowing metabolic hydrolysis and evaporation when derivatized into esters.
- **Solubilizer:** The branched structure disrupts crystalline packing, keeping the molecule liquid at low temperatures and improving the solubility of musk/amber solids in concentrate formulations.

Physical Property Matrix

Property	Value	Relevance to Fragrance
CAS Number	5271-95-4	Identity verification
Molecular Formula		Stoichiometry
Molecular Weight	158.28 g/mol	Yield calculations
Boiling Point	~205–210 °C (est.)	Base note volatility range
LogP (Octanol/Water)	3.8	High substantivity; non-polar solvent power
Odor Profile	Faint, fatty, waxy, slightly sweet	"Silent" backbone; does not distort top notes
Flash Point	> 85 °C	Safe handling in standard blending

Synthesis Protocol: The Cross-Guerbet Reaction[1]

The industrial route to **2-butylhexanol** is the Cross-Guerbet Condensation of n-butanol (C4) and n-hexanol (C6).[1] Unlike self-condensation (which yields a single product), cross-condensation yields a statistical mixture.[1] This protocol maximizes the C10 target yield through catalyst selection and stoichiometry.

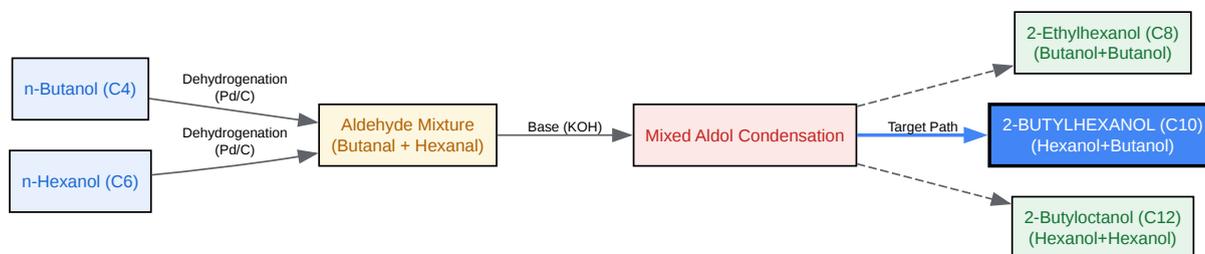
Reaction Mechanism & Pathway

The reaction proceeds via a dehydrogenation

aldol condensation

dehydration

hydrogenation sequence.[2]



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Figure 1: The Cross-Guerbet reaction network showing the statistical distribution of products.[1] The target C10 alcohol results from the condensation of hexanal (donor) and butanal (acceptor).[1]

Experimental Procedure

Objective: Synthesize **2-butylhexanol** with >60% selectivity relative to C8/C12 byproducts.

Reagents:

- n-Butanol (excess)[1]
- n-Hexanol[1]
- Catalyst: 5% Pd/C (Palladium on Carbon)[1]
- Base: KOH (Potassium Hydroxide) flakes
- Solvent: None (Neat reaction)[1]

Step-by-Step Protocol:

- Reactor Setup: Equip a 1L 3-neck round-bottom flask with a Dean-Stark trap (for water removal), a reflux condenser, a mechanical stirrer, and a nitrogen inlet.[1]
- Charge: Add n-Hexanol (1.0 eq, 102 g) and n-Butanol (1.5 eq, 111 g). The excess butanol pushes the equilibrium but increases C8 byproduct (which is easily distilled off).[1]

- Catalyst Addition: Add KOH (0.08 eq) and Pd/C (0.2 wt% relative to alcohol mass).[1]
 - Note: The base catalyzes the aldol step; the Pd catalyzes the dehydrogenation/hydrogenation.[1]
- Reaction:
 - Heat the mixture to 180–200 °C under a slow nitrogen stream.
 - Water will begin to collect in the Dean-Stark trap. This is the driving force of the reaction.
 - Maintain reflux for 12–16 hours until water evolution ceases.
- Workup:
 - Cool to room temperature.
 - Filter the mixture through a Celite pad to remove the Pd/C catalyst.
 - Wash the organic phase with dilute HCl (to neutralize KOH) followed by brine.[1]
 - Dry over anhydrous

Purification (Fractional Distillation)

The crude mixture contains unreacted alcohols, C8 (bp ~184°C), C10 (Target, bp ~210°C), and C12 (bp ~240°C).[1]

- Setup: Use a vacuum distillation apparatus with a Vigreux column (at least 20cm).
- Fraction 1 (Foreshots): Collect unreacted Butanol/Hexanol (< 80°C at 10 mmHg).
- Fraction 2 (C8): Collect 2-Ethylhexanol (~85-90°C at 10 mmHg).
- Fraction 3 (Target): Collect **2-Butylhexanol** at ~105–110°C at 10 mmHg.
 - Validation: Check Refractive Index (

).[1]

- Residue: Contains C12 (2-Butyloctanol) and trimers.[1]

Application: Derivatization to Fragrance Esters

The alcohol itself is rarely the final fragrance ingredient. The ester 2-Butylhexyl Acetate is the primary target, offering a fruity, pear-like note with woody undertones and excellent substantivity (lasting power).[1]

Synthesis of 2-Butylhexyl Acetate

Reaction Type: Fischer Esterification or Anhydride Acylation.[1]

Protocol (Anhydride Method - High Yield):

- Charge: In a clean reactor, mix purified **2-Butylhexanol** (1.0 mol) and Acetic Anhydride (1.1 mol).
- Catalyst: Add Phosphoric Acid (, 0.1 wt%) or Sodium Acetate.
- Conditions: Heat to 80–100 °C for 2 hours.
- Quench: Add water to hydrolyze excess anhydride.
- Neutralization: Wash with saturated until pH is neutral.
- Odor Polish: Distill the ester to remove traces of acid/alcohol which can cause "off-notes."

Olfactory Evaluation Workflow

- Blotter Test: Dip a smelling strip into the 10% solution (in ethanol).
- Evaporation Curve:
 - Top (0-15 min): Solvent lift, faint fruity ester.

- Heart (1-4 hrs): Stable pear/woody character.[3]
- Base (>24 hrs): The 2-butylhexyl chain provides significant tenacity, anchoring the scent long after linear esters (like hexyl acetate) have evaporated.[1]

Quality Control & Safety (E-E-A-T)

Analytical Verification (GC-MS)

To ensure the material is suitable for fragrance use, specific impurity limits must be met.[1]

Parameter	Specification	Method
Purity (GC)	> 98.0%	GC-FID (Polar Column, e.g., DB-WAX)
Aldehyde Content	< 0.1%	Titration (Hydroxylamine HCl)
Acid Value	< 1.0 mg KOH/g	Titration
Water Content	< 0.1%	Karl Fischer

Safety & Toxicology (IFRA Context)

Branched chain saturated alcohols (BCSAs) like **2-butylhexanol** generally exhibit low toxicity.
[1]

- Skin Sensitization: Low risk.[4] Unlike unsaturated alcohols or aldehydes, the saturated structure is not a Michael acceptor.
- Environmental: Readily biodegradable, though slower than linear alcohols due to steric hindrance.
- Regulatory Status: Ensure compliance with REACH (EU) and TSCA (USA) inventories before commercial scaling.[1]

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- To cite this document: BenchChem. [Application Note: 2-Butylhexanol as a Fragrance Intermediate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1265585#2-butylhexanol-as-a-fragrance-intermediate>]

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